Pyrenylmethyl tributylphosphonium

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

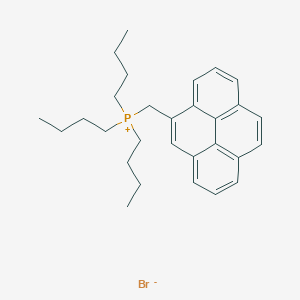

Pyrenylmethyl tributylphosphonium, also known as this compound, is a useful research compound. Its molecular formula is C29H38BrP and its molecular weight is 497.5 g/mol. The purity is usually 95%.

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. Its Medical Subject Headings (MeSH) category is Chemicals and Drugs Category - Organic Chemicals - Hydrocarbons - Hydrocarbons, Cyclic - Hydrocarbons, Aromatic - Polycyclic Aromatic Hydrocarbons - Pyrenes - Supplementary Records. The storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Aplicaciones Científicas De Investigación

Fluorescent Probe in Biochemical Studies

PMTP is widely utilized as a fluorescent probe for studying interactions with nucleic acids. Its strong absorption and fluorescence characteristics make it suitable for investigating binding mechanisms with both single-strand and double-strand polynucleotides.

Binding Mechanisms

Research has demonstrated that PMTP interacts with polynucleotides through two primary modes: intercalation and external ionic binding .

- Intercalation occurs when PMTP inserts itself between the bases of the DNA or RNA strands, significantly affecting the fluorescence properties of the probe.

- External binding involves electrostatic interactions between PMTP and the phosphate backbone of nucleic acids.

For instance, studies have shown that PMTP exhibits a preference for intercalation in AT-rich sequences compared to GC-rich sequences. The binding affinity and mode can be influenced by ionic strength, as higher salt concentrations tend to favor intercalative binding over external binding .

Spectroscopic Techniques

The use of spectroscopic techniques such as UV-Vis absorption and fluorescence spectroscopy has been crucial in characterizing the binding interactions of PMTP with nucleic acids. These techniques allow researchers to observe changes in absorption spectra, fluorescence lifetimes, and anisotropy, providing insights into the dynamics of PMTP's interaction with various polynucleotides .

Applications in Nanotechnology

PMTP's unique properties extend to applications in nanotechnology, particularly in the formation of nano-aggregates with anionic surfactants. The ability of PMTP to induce the growth of mixed nano-aggregates can be harnessed for developing novel materials with specific functionalities.

Formation of Nano-Aggregates

The interaction between PMTP and surfactants can lead to the formation of stable nano-aggregates that have potential applications in drug delivery systems. These aggregates can encapsulate therapeutic agents, improving their solubility and bioavailability while providing controlled release mechanisms .

Drug Delivery Systems

Given its ability to interact with biological molecules, PMTP shows promise in drug delivery applications. Its positive charge enhances cellular uptake, making it an attractive candidate for delivering nucleic acid-based therapeutics.

Nucleic Acid Delivery

Research indicates that PMTP can effectively deliver oligonucleotides into cells by facilitating their transport across cell membranes. The electrostatic interactions between PMTP and negatively charged nucleic acids enhance the stability of the therapeutic agents during transport .

Summary Table of Applications

Case Studies

Several studies highlight the practical applications of PMTP:

- Fluorescence Studies : A study involving UV-Vis absorption and fluorescence spectroscopy revealed that PMTP binds selectively to different polynucleotides, providing insights into its binding preferences based on nucleotide composition .

- Drug Delivery Research : Investigations into PMTP's role in delivering therapeutic oligonucleotides have shown promising results regarding its efficacy in enhancing cellular uptake and stability .

Propiedades

Número CAS |

130203-65-5 |

|---|---|

Fórmula molecular |

C29H38BrP |

Peso molecular |

497.5 g/mol |

Nombre IUPAC |

tributyl(pyren-4-ylmethyl)phosphanium;bromide |

InChI |

InChI=1S/C29H38P.BrH/c1-4-7-18-30(19-8-5-2,20-9-6-3)22-26-21-25-14-10-12-23-16-17-24-13-11-15-27(26)29(24)28(23)25;/h10-17,21H,4-9,18-20,22H2,1-3H3;1H/q+1;/p-1 |

Clave InChI |

RCTIBQXATBAYHS-UHFFFAOYSA-N |

SMILES |

CCCC[P+](CCCC)(CCCC)CC1=CC2=CC=CC3=C2C4=C(C=CC=C14)C=C3.[Br-] |

SMILES canónico |

CCCC[P+](CCCC)(CCCC)CC1=CC2=CC=CC3=C2C4=C(C=CC=C14)C=C3.[Br-] |

Sinónimos |

PMTP pyrenylmethyl tributylphosphonium |

Origen del producto |

United States |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.